N-({[2,3'-bifuran]-5-yl}methyl)-2-[4-(propan-2-yl)phenoxy]acetamide
Description
N-({[2,3'-Bifuran]-5-yl}methyl)-2-[4-(propan-2-yl)phenoxy]acetamide is a synthetic acetamide derivative characterized by a bifuran core (two fused furan rings) linked via a methyl group to an acetamide backbone. The acetamide moiety is further substituted with a 4-isopropylphenoxy group (a para-substituted aromatic ether with a branched alkyl chain).
Key structural features:
- 4-Isopropylphenoxy group: Contributes hydrophobicity and steric bulk.
- Acetamide linker: Facilitates hydrogen bonding and solubility modulation.
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-2-(4-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-14(2)15-3-5-17(6-4-15)24-13-20(22)21-11-18-7-8-19(25-18)16-9-10-23-12-16/h3-10,12,14H,11,13H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIVPAYDSCUDGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC2=CC=C(O2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-({[2,3'-bifuran]-5-yl}methyl)-2-[4-(propan-2-yl)phenoxy]acetamide, a compound with the CAS number 2097867-96-2, has garnered attention in recent years due to its potential biological activities. This article explores the compound's structure, biological mechanisms, and relevant research findings.
Compound Overview
Chemical Structure:
- Molecular Formula: CHNO
- Molecular Weight: 339.4 g/mol
- Structural Features: The compound features a bifuran moiety and a phenoxyacetamide structure, which are believed to contribute to its biological activities.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition: The bifuran structure may interact with various enzymes through π-π stacking and hydrogen bonding, potentially inhibiting their activity.
- Receptor Modulation: The compound may act as a modulator for specific receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For example, derivatives containing bifuran moieties have shown effective inhibition against various bacterial strains.
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Isoniazid | 0.25 | Mycobacterium tuberculosis |
| This compound | TBD | TBD |
Research suggests that the compound may exhibit activity comparable to established antimicrobial agents.
Cytotoxicity and Anticancer Potential
Preliminary studies have suggested that this compound could possess anticancer properties. The mechanism is hypothesized to involve apoptosis induction in cancer cells through modulation of cell cycle regulators.
Case Studies and Research Findings
-
Study on Antimicrobial Properties:
A study evaluated various derivatives of bifuran compounds against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had MIC values ranging from 3.12 to 12.5 μg/mL, suggesting potential for this compound in treating bacterial infections . -
Cytotoxicity Assessment:
In vitro assays demonstrated that related compounds inhibited the proliferation of cancer cell lines significantly more than control treatments. Further research is needed to establish the specific cytotoxic effects of this compound .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar structural motifs to N-({[2,3'-bifuran]-5-yl}methyl)-2-[4-(propan-2-yl)phenoxy]acetamide exhibit significant antimicrobial activity. For instance, derivatives of benzotriazole and related heterocycles have shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The bifuran structure may contribute to enhanced lipophilicity and membrane permeability, facilitating better antimicrobial efficacy.
Anti-inflammatory Effects
Compounds containing phenoxyacetic acid derivatives have been documented for their anti-inflammatory properties. The structural analogs of this compound may similarly exhibit such effects due to the presence of the acetamide group, which is often associated with reduced inflammatory responses in various biological models .
Potential as Drug Scaffolds
The unique structural characteristics of this compound position it as a potential scaffold for drug development. Its ability to interact with biological targets can be leveraged to design new therapeutics aimed at treating infections or inflammatory diseases. Research into similar scaffolds has yielded compounds with improved pharmacological profiles .
Case Studies and Research Findings
- Antibacterial Activity : A study examining various phenoxy derivatives found that compounds with similar structures demonstrated effective antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted that modifications in the side chains could enhance activity against resistant strains .
- Anti-inflammatory Activity : Another investigation into phenoxyacetic acid derivatives revealed significant anti-inflammatory effects in vitro. The results suggested that the introduction of specific substituents could amplify these effects, indicating a promising avenue for developing anti-inflammatory drugs based on the acetamide framework .
- Drug Development : Research focusing on drug-like properties of bifuran-containing compounds has shown that they can serve as effective drug candidates due to their favorable pharmacokinetic profiles. The bifuran moiety enhances solubility and bioavailability, which are critical factors in drug design .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Motifs
(a) Belonosudil (INN: 2-(3-{4-[(1H-Indazol-5-yl)amino]quinazolin-2-yl}phenoxy)-N-(propan-2-yl)acetamide)
- Structure: Shares the N-(propan-2-yl)acetamide backbone and a phenoxy group but replaces the bifuran with a quinazoline-indazole hybrid .
- Key Differences: Larger molecular weight (C28H25N7O2, 491.55 g/mol) vs. the bifuran compound’s estimated C20H21NO4 (339.39 g/mol). Presence of a sulfamoyl-linked indazole-quinazoline group vs. bifuran’s fused furans.
(b) N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-[2-(propan-2-yl)phenoxy]acetamide (CAS: 606923-53-9)
- Structure: Features an isoxazole sulfamoyl group and a meta-substituted isopropylphenoxy-acetamide .
- Molecular formula C21H23N3O5S (429.49 g/mol) vs. the bifuran compound’s simpler heterocycle.
(c) 2-(5-Methyl-2-propan-2-ylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
Analogues with Benzimidazole and Pyridyl Substituents
Compounds from Molecules (2009) such as 3ae , 3af , and 3ag incorporate benzimidazole-sulfonyl-pyridyl motifs with acetamide linkers .
Pharmacopeial Acetamide Derivatives
Compounds like N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide () exhibit chiral centers and diphenylhexane backbones .
- Key Differences :
- Complex stereochemistry vs. the planar bifuran core.
- Designed for peptide-like interactions (e.g., protease inhibition).
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Hypotheses
- Bifuran Advantage : The fused furan system may offer superior metabolic stability compared to single-ring heterocycles (e.g., thiazole in ) due to reduced oxidative susceptibility.
- Activity Prediction: Structural parallels to Belonosudil suggest possible kinase-targeting activity, though the bifuran’s electron-rich system might favor interactions with cytochrome P450 or GPCRs .
- Synthetic Challenges : The bifuran core’s synthesis likely requires regioselective coupling, contrasting with the straightforward sulfonylation in .
Q & A
Q. How can the structural integrity of N-({[2,3'-bifuran]-5-yl}methyl)-2-[4-(propan-2-yl)phenoxy]acetamide be confirmed experimentally?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : Perform - and -NMR in deuterated solvents (e.g., DMSO-d) to assign proton and carbon environments. Compare shifts with computational predictions (DFT calculations) to validate the bifuran and acetamide moieties .
- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm, furan ring vibrations at ~1500 cm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula via exact mass analysis (±5 ppm tolerance).
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves multi-step protocols:
| Step | Reaction Type | Key Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Oxadiazole formation | Hydrazide + carboxylic acid derivative (e.g., PCl as dehydrating agent) | Cyclization to form oxadiazole core |
| 2 | Alkylation | Propargyl bromide, KCO, DMF | Introduce propan-2-ylphenoxy group |
| 3 | Acetamide coupling | EDCI/HOBt, DCM | Attach bifuran-methyl moiety |
- Yield Optimization : Use inert atmosphere (N) for moisture-sensitive steps; monitor reaction progress via TLC/HPLC.
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : Stability studies indicate:
| Condition | Outcome | Recommendations |
|---|---|---|
| Standard (25°C, dark) | Stable for >6 months | Store in amber vials with desiccants |
| Extreme pH (<3 or >10) | Rapid degradation (<24 hrs) | Use neutral buffers in biological assays |
| UV light exposure | Significant decomposition | Avoid direct light; use light-protected labware |
Advanced Research Questions
Q. How can molecular docking studies elucidate the interaction of this compound with biological targets?
- Methodological Answer :
- Target Selection : Prioritize proteins with known furan/acetamide interactions (e.g., cyclooxygenase-2, kinases) .
- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Parameterize the compound’s partial charges via AM1-BCC .
- Validation : Cross-check docking poses with mutagenesis data or X-ray crystallography (if available) .
Q. How should researchers address contradictions between in vitro and in silico bioactivity data?
- Methodological Answer :
- Assay Replication : Repeat in vitro assays under standardized conditions (e.g., fixed ATP concentration in kinase assays) .
- Computational Refinement : Adjust solvation models (e.g., implicit vs. explicit water) and account for protein flexibility .
- Orthogonal Techniques : Validate binding via Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) .
Q. What derivatization strategies enhance the compound’s bioactivity or selectivity?
- Methodological Answer :
- Functional Group Modifications :
- Introduce electron-withdrawing groups (e.g., -NO) to the phenyl ring to modulate electronic effects .
- Replace propan-2-yl with cyclopropyl to enhance metabolic stability .
- Biological Testing : Screen derivatives against a panel of cell lines (e.g., NCI-60) to assess selectivity .
Data Contradiction Analysis
Q. How can conflicting reports on the compound’s enzyme inhibition efficacy be resolved?
- Methodological Answer :
- Standardize Assay Conditions : Ensure consistent substrate concentrations, pH, and temperature across studies .
- Control for Off-Target Effects : Use knockout cell lines or selective inhibitors to isolate target-specific activity .
- Meta-Analysis : Pool data from multiple studies (e.g., via Forest plots) to identify outliers or trends .
Synthetic Chemistry Challenges
Q. What purification techniques are most effective for isolating this compound?
- Methodological Answer :
- Chromatography : Use flash column chromatography (silica gel, hexane/EtOAc gradient) for initial purification .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to obtain high-purity crystals .
- HPLC : Employ reverse-phase C18 columns (ACN/water + 0.1% TFA) for final polishing .
Biological Activity Profiling
Q. What in vivo models are suitable for evaluating this compound’s pharmacokinetics?
- Methodological Answer :
- Rodent Models : Administer via oral gavage or IV (dose: 10–50 mg/kg) to assess bioavailability and half-life .
- Tissue Distribution : Use LC-MS/MS to quantify compound levels in plasma, liver, and brain .
- Metabolite Identification : Perform UPLC-QTOF analysis to detect phase I/II metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
